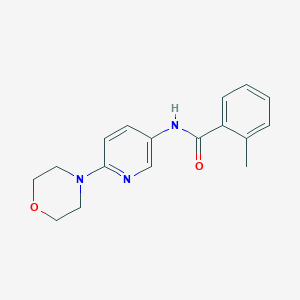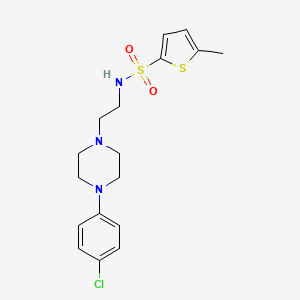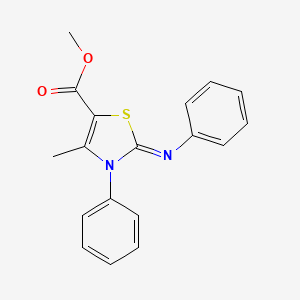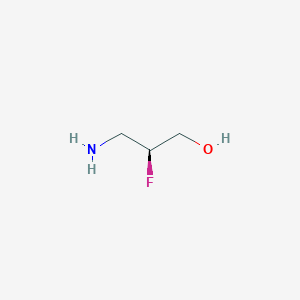
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a chemical compound with the CAS number 383146-21-2 . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results . For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or material safety data sheets (MSDS).Wissenschaftliche Forschungsanwendungen
Fluorescent Anion Sensing
Dorazco‐González et al. (2014) explored the application of dicationic derivatives related to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide for fluorescent anion sensing in water. These compounds, specifically dicationic N-methylated derivatives of pyridine dicarboxamide, exhibited efficient fluorescence quenching by various anions, including halides and nucleotides, attributing their high sensitivity to the preorganized rigid structure of the receptors and high acidity of the amides (Dorazco‐González et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds utilizing derivatives similar to this compound has been a significant area of research. For example, Yamagata et al. (2002) reported on the synthesis of 3-Diaminomethylene-2(3H)-furanones via the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Yamagata et al., 2002).
Electrochemical Properties
Meghdadi et al. (2008) investigated pyridinecarboxamide cobalt(III) complexes, demonstrating the effect of bridge substituents on redox properties. This study highlights the potential of pyridinecarboxamide derivatives in the development of electrochemical sensors and devices (Meghdadi et al., 2008).
Crystal Structure and Molecular Interactions
The study by Pang et al. (2006) on the crystal structure of a benzamide molecule related to this compound revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing the structure, which could inform the design of pharmaceuticals and materials (Pang et al., 2006).
Medicinal Chemistry Applications
Research by Lu et al. (2017) on 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide highlighted its potential as an inhibitor of cancer cell proliferation, showcasing the therapeutic applications of compounds structurally related to this compound (Lu et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)19-14-6-7-16(18-12-14)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWREZDSMVEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2983382.png)





![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)
![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)

![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide](/img/structure/B2983404.png)

